molecular formula C8H9FN2O3 B13585034 (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Cat. No.: B13585034
M. Wt: 200.17 g/mol
InChI Key: CGRLXQIAHHLTCA-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Amination: Introduction of the amino group.

    Hydroxylation: Introduction of the hydroxyl group.

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in organic synthesis.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Interaction: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a potential pharmaceutical agent.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Utilized in the synthesis of advanced materials.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-fluoro-4-nitrophenyl)ethanol: Lacks chirality.

    2-Amino-2-(2-chloro-4-nitrophenyl)ethanol: Contains a chlorine atom instead of fluorine.

    2-Amino-2-(2-fluoro-4-methylphenyl)ethanol: Contains a methyl group instead of a nitro group.

Uniqueness

    Chirality: The ®-enantiomer provides specific stereochemical properties.

    Fluorine Substitution: The presence of fluorine enhances the compound’s stability and reactivity.

    Functional Groups: The combination of amino, hydroxyl, and nitro groups offers diverse reactivity and applications.

Biological Activity

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12FNO2
  • Molar Mass : 185.19 g/mol
  • CAS Number : 1213166-36-9
  • Density : Approximately 1 g/cm³ (predicted)
  • pKa : 12.34 (predicted)

These properties suggest that the compound has a stable structure conducive to biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in various in vitro assays against different cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)6.06Induction of apoptosis
HCT116 (Colon)5.12Cell cycle arrest at G2/M phase
A549 (Lung)4.00Caspase activation leading to apoptosis
SK-MEL-5 (Melanoma)3.50ROS generation and mitochondrial damage

The compound exhibited significant cytotoxicity, particularly against MCF-7 and HCT116 cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

  • Caspase Activation : The compound activates caspase pathways, which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress and subsequent cell death.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound reduced cell viability significantly at concentrations as low as 6 µM, with observed morphological changes indicative of apoptosis.
  • Study on HCT116 Cells :
    • Objective : To assess the impact on colon cancer cells.
    • Findings : Treatment resulted in a dose-dependent decrease in cell proliferation, with an IC50 value of 5.12 µM. Flow cytometry analysis confirmed G2/M phase arrest.
  • In Vivo Studies :
    • Preliminary animal studies suggest that the compound may reduce tumor size in xenograft models, warranting further investigation into its therapeutic potential.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H9FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m0/s1

InChI Key

CGRLXQIAHHLTCA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(CO)N

Origin of Product

United States

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